molecular formula C12H10ClN3O B057801 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one CAS No. 724726-05-0

2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

Cat. No. B057801
M. Wt: 247.68 g/mol
InChI Key: JTRXEPCDEVNYPE-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques : The synthesis of related pyrrolopyridine derivatives, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, has been achieved through dehydration techniques. These compounds are synthesized from substituted acetamides, highlighting a versatile approach to creating pyrrolopyridine derivatives (Kavina, Sizov, & Yakovlev, 2018).

  • Derivative Development : Research has focused on developing various derivatives of related pyrrolopyridine structures, demonstrating their adaptability for different scientific applications. This includes the creation of fused heterocyclic compounds that contribute to the field of medicinal chemistry (Murthy et al., 2017).

Structural Analysis and Properties

  • Molecular Structure Analysis : Studies have been conducted on the crystal structures and molecular properties of pyrrolopyridine compounds. These analyses include exploring their hydrogen-bonded arrangements and potential energy distributions, which are crucial for understanding their chemical behavior and applications (Quiroga et al., 1999).

  • Chemical Reactivity and Stability : Detailed investigations into the reactivity and stability of these compounds in different environments have been carried out. This includes examining their interaction with nucleophiles and assessing their stability in various conditions, which is essential for potential pharmaceutical applications (Zhu & Shi, 2011).

Applications in Non-linear Optics and Bioactivity

  • Non-linear Optical Properties : The study of pyrrolopyridine derivatives has extended to their potential in non-linear optics. Their electronic structure, including HOMO and LUMO analysis, has been evaluated to understand their role in optical applications (Murthy et al., 2017).

  • Biological Activity Assessment : There's ongoing research into the biological activities of these compounds, with some displaying moderate insecticidal and fungicidal activities. This indicates potential for use in agricultural or pest control applications (Chen & Shi, 2008).

Safety And Hazards

This involves the study of the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.


Future Directions

This involves potential future research directions, such as new synthesis methods, potential applications, etc.


I hope this helps! If you have a different compound or a specific question about “2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one”, feel free to ask!


properties

IUPAC Name

2-(2-chloropyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-5-7(1-3-14-11)10-6-8-9(16-10)2-4-15-12(8)17/h1,3,5-6,16H,2,4H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRXEPCDEVNYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587352
Record name 2-(2-Chloropyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one

CAS RN

724726-05-0
Record name 2-(2-Chloropyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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